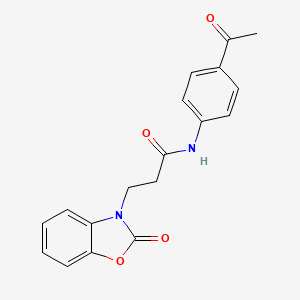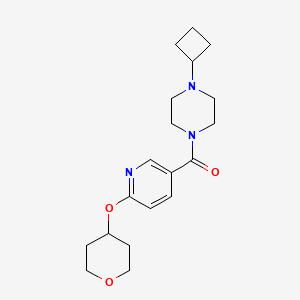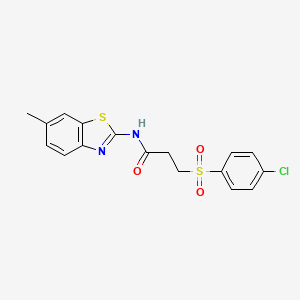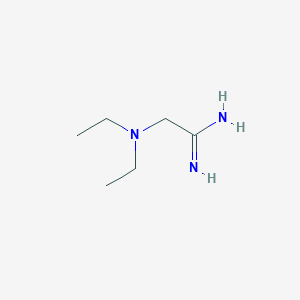![molecular formula C14H16ClNO3 B2842603 2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone CAS No. 2411252-85-0](/img/structure/B2842603.png)
2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and cell proliferation. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects:
2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in various cell types. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone in lab experiments is its broad range of biological activities. This compound has been shown to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. However, one of the main limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are many potential future directions for the research of 2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone. One potential direction is the investigation of its potential use as a therapeutic agent in various medical conditions, including cancer, inflammation, and neurodegenerative diseases. Additionally, further research could be conducted to elucidate its mechanism of action and to optimize its synthesis method for more efficient production. Finally, the potential use of this compound as a diagnostic tool could also be explored in future research.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone involves a multi-step process that requires expertise in organic chemistry. The most common method involves the reaction of 2-chlorobenzoxazole with 2-hydroxytetrahydrofuran in the presence of a suitable catalyst. The resulting product is then subjected to further chemical modifications to obtain the final compound.
Applications De Recherche Scientifique
2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a diagnostic tool in various medical conditions.
Propriétés
IUPAC Name |
2-chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-9-13(17)16-10-14(5-7-18-8-6-14)19-12-4-2-1-3-11(12)16/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIJXFXHMHPFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(C3=CC=CC=C3O2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2842520.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate](/img/structure/B2842522.png)

![2-[[5-(3-Fluoro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2842525.png)



![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2842531.png)


![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2842538.png)

![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)